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Compound of Interest

Compound Name:
2-Chloro-6-morpholinonicotinic

acid

Cat. No.: B1469763 Get Quote

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the

pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[1]

Nicotinic acid, a form of vitamin B3, and its derivatives are crucial signaling molecules and

therapeutic agents. The strategic combination of these two moieties has led to the exploration

of novel compounds with potential applications in various therapeutic areas, including central

nervous system (CNS) disorders. This guide focuses on compounds where the morpholine

substructure is integral to molecules designed to interact with nicotinic systems, particularly as

antagonists of nAChRs for potential use as smoking cessation aids.

Discovery of 2-(Substituted Phenyl)-3,5,5-
trimethylmorpholine Analogues
A significant advancement in this field came from the work of Carroll et al., who developed a

series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. These compounds were

designed as potential improvements on bupropion, a smoking cessation aid that functions as a

norepinephrine-dopamine reuptake inhibitor and a non-competitive antagonist of nAChRs. The

research aimed to create analogues with enhanced potency for nAChR antagonism and

monoamine uptake inhibition.[2]
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The following table summarizes the in vitro biological activities of key analogues synthesized by

Carroll et al. The data represents the inhibition of monoamine transporters and antagonism of

major nAChR subtypes.[2]

Compound
Substitutio
n

DAT IC₅₀
(µM)

NET IC₅₀
(µM)

α3β4-
nAChR IC₅₀
(µM)

α4β2-
nAChR IC₅₀
(µM)

(S,S)-4a
3'-Cl

(hydroxy)
2.5 0.48 10 140

(S,S)-5a 3'-Cl 0.17 0.058 3.3 20

(S,S)-5d 3'-Cl, N-Me 0.16 0.055 1.8 15

(S,S)-5e 3'-Cl, N-Et 0.036 0.011 1.2 7.9

(S,S)-5f 3'-Cl, N-Pr 0.021 0.008 1.1 5.8

Data extracted from Carroll, F. I., et al. (2011). Journal of Medicinal Chemistry, 54(5), 1441–

1448.[2]

Experimental Protocols
The synthesis of the deshydroxy analogue (S,S)-5a is a key example of the chemical

methodology employed.[2]

Reduction of Precursor: A solution of (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol

[(S,S)-4a] hemi-d-tartrate (3.00 mmol) in 12 mL of 50% aqueous ethanol is cooled to 0 °C.

Sodium borohydride (NaBH₄, 12 mmol) is added to the solution.

The reaction mixture is stirred overnight at room temperature.

Quenching: The reaction is quenched at 0 °C by the slow addition of 4.5 mL of concentrated

HCl.

Workup: The resulting clear solution is basified with a saturated aqueous solution of sodium

carbonate (Na₂CO₃) and extracted twice with ethyl acetate.
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Cyclization: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and concentrated under reduced pressure. The residue is then subjected to cyclization

conditions (not detailed in the abstract) to yield the final product.

This protocol outlines the method used to determine the potency of compounds in inhibiting

dopamine (DAT) and norepinephrine (NET) transporters.

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human DAT or

NET are cultured in appropriate media.

Assay Preparation: On the day of the experiment, cells are washed with buffer (e.g., Krebs-

HEPES buffer) and incubated for 5 minutes at room temperature with various concentrations

of the test compounds.

Radioligand Addition: A solution containing a radiolabeled substrate (e.g., [³H]dopamine for

DAT, [³H]norepinephrine for NET) is added to each well.

Incubation: The plates are incubated for a short period (e.g., 10 minutes) at room

temperature to allow for transporter uptake of the radioligand.

Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer.

The cells are then lysed to release the internalized radioligand.

Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation

counter.

Data Analysis: IC₅₀ values are calculated by fitting the data to a four-parameter logistic

equation.

This protocol describes the functional assessment of nAChR antagonism using a cell-based

fluorescence assay.

Cell Lines: SH-EP1 cells stably expressing specific human nAChR subtypes (e.g., α3β4,

α4β2) are used.

Cell Plating: Cells are seeded into 384-well black-walled microplates and incubated to allow

for adherence and receptor expression.
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Dye Loading: The cell culture medium is removed, and the cells are loaded with a membrane

potential-sensitive fluorescent dye.

Compound Addition: Test compounds are pre-mixed with a concentration of nicotine known

to elicit a near-maximal response (e.g., EC₉₀). This mixture is then added to the cells.

Signal Detection: The change in fluorescence, indicating a change in membrane potential

due to ion flux through the nAChRs, is measured using a fluorescence plate reader.

Data Analysis: The ability of the test compounds to inhibit the nicotine-induced fluorescence

signal is quantified, and IC₅₀ values are determined.
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Synthetic Workflow for (S,S)-5a

Start: (S,S)-4a Precursor

Reduction with NaBH4
in 50% aq. Ethanol

Acid Quench
(Conc. HCl)

Basification & 
Extraction (EtOAc)

Cyclization

Final Product: (S,S)-5a
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Caption: Synthetic workflow for a key morpholine analogue.
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Dual Mechanism of Action
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Caption: Dual inhibition mechanism of the morpholine analogues.
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Direct Synthesis of Morpholine-Substituted
Nicotinic Acids
While the Carroll et al. compounds are technically morpholine-substituted phenyl derivatives

that act on nicotinic receptors, other research has explored the direct attachment of a

morpholine ring to the nicotinic acid backbone. A review of nicotinic acid derivatives presents a

general scheme for this transformation.

Synthesis of Morpholino Nicotinic Acid
The direct synthesis involves the reaction of a nicotinic acid derivative with morpholine. While

the specific source publication by "Gund et al." cited in the review could not be located for

detailed protocols, a general procedure can be proposed based on standard amide bond

formation chemistry.

Acid Activation: Nicotinic acid (1.0 eq) is dissolved in a suitable aprotic solvent (e.g.,

dichloromethane, DMF). A coupling agent such as dicyclohexylcarbodiimide (DCC) or a

carbodiimide with a solubility-enhancing tag (e.g., EDC) is added, along with an activating

agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). The mixture is

stirred at room temperature for 1-2 hours to form the activated ester.

Nucleophilic Acyl Substitution: Morpholine (1.1 eq) is added to the reaction mixture, along

with a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)

to scavenge the acid byproduct.

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer

chromatography (TLC) until the starting material is consumed.

Workup and Purification: The reaction mixture is filtered to remove urea byproducts (if DCC

is used). The filtrate is washed sequentially with a mild acid (e.g., 1M HCl), a base (e.g.,

saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate,

filtered, and concentrated in vacuo. The crude product is then purified by column

chromatography on silica gel to afford the desired morpholino nicotinic acid amide.
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Proposed Workflow for Morpholino Nicotinic Acid

Start: Nicotinic Acid
+ Morpholine
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Final Product:
(Morpholin-4-yl)(pyridin-3-yl)methanone
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Caption: Proposed synthesis of a direct morpholino-nicotinic acid conjugate.
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The exploration of morpholine-substituted compounds as modulators of the nicotinic

acetylcholine system represents a promising avenue for the development of novel therapeutics.

The work by Carroll and colleagues on 2-phenyl-3,5,5-trimethylmorpholine analogues has

provided a robust dataset and a clear chemical strategy for creating dual-action agents that

potently inhibit both nAChRs and key monoamine transporters.[2] The direct conjugation of

morpholine to a nicotinic acid scaffold also presents a straightforward synthetic route to novel

chemical matter. The detailed protocols and data presented in this guide are intended to serve

as a valuable resource for researchers in the field, facilitating the design and synthesis of next-

generation compounds with improved efficacy and safety profiles for CNS disorders and

addiction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects
on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of
nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Introduction: The Intersection of Morpholine and
Nicotinic Acid Scaffolds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1469763#discovery-and-history-of-morpholine-
substituted-nicotinic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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